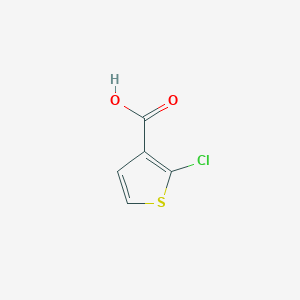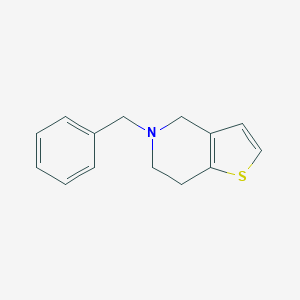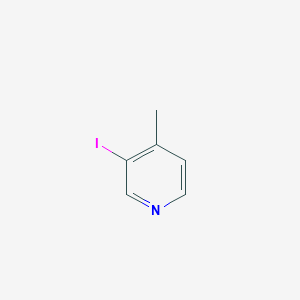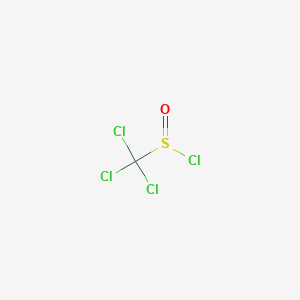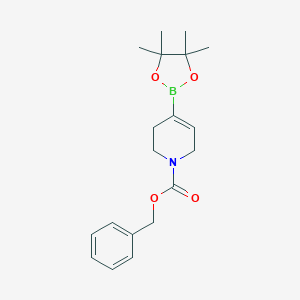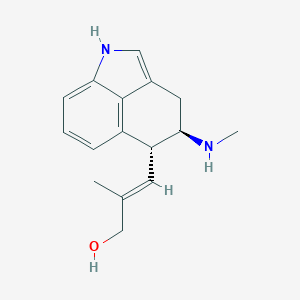
Chanoclavine
描述
Chanoclavine is a tri-cyclic ergot alkaloid (ergoline) isolate of certain fungi, mainly produced by members of the genus claviceps . It has a ring structure similar to 5-hydroxytryptamine (5-HT), and it shows an interaction with the 5-HT 3A receptor .
Synthesis Analysis
The synthesis of Chanoclavine involves the combined action of EasC and EasE from Aspergillus japonicus, resulting in de novo production of the common intermediate chanoclavine-I . Synthetic (−)-chanoclavine I (3) was determined to be 99% ee by chiral HPLC .
Molecular Structure Analysis
Chanoclavine has a molecular formula of C16H20N2O, with an average mass of 256.343 Da and a monoisotopic mass of 256.157562 Da .
Chemical Reactions Analysis
The oxidation of the hydroxyl group of chanoclavine-I yields chanoclavine-I aldehyde. This reaction is catalyzed by the short-chain dehydrogenase/reductase (SDR) EasD .
Physical And Chemical Properties Analysis
Chanoclavine is a nitrogen-containing natural product belonging to indole alkaloids. It is a secondary metabolite produced by a wide range of fungi of the families Clavicipitaceae and Trichocomaceae .
科学研究应用
杀虫潜力和低毒性
内生菌表达的香蕉酸,具有潜在的杀虫活性。对小鼠毒性的研究表明,其毒性水平较低,对大体病理学、组织学、血液学或血液化学没有显著影响。这一发现表明其在农业应用中作为安全杀虫剂的潜力(Finch et al., 2019)。
抗菌协同作用
一项研究突出了香蕉酸与四环素对多药耐药性大肠杆菌的协同作用。香蕉酸虽然不具备独立的抗菌作用,但降低了四环素的最小抑制浓度,并抑制了大肠杆菌中的外排泵,展示了其作为抗生素治疗中抗性逆转剂的潜力(Dwivedi et al., 2019)。
麦角生物碱生产
涉及酿酒酵母的研究表明,香蕉酸是麦角生物碱生物合成中的关键中间体。该研究在酵母中重建了这一途径,有助于理解麦角生物碱的形成及其潜在的商业生产(Nielsen et al., 2014)。
药理应用
香蕉酸与5-HT3A受体发生相互作用,表明其作为一种止吐剂的潜力。其对5-HT3A受体的影响可能对治疗诸如肠易激综合征等疾病具有重要意义,突显了其药用价值(Eom et al., 2021)。
麦角生物碱途径研究
对香蕉酸的研究在理解麦角生物碱生物合成途径方面做出了重要贡献。香蕉酸-I是该途径中的关键中间体,对其转化为各种麦角生物碱的研究为药物应用和生物合成操作开辟了途径(Cheng et al., 2010)。
作用机制
安全和危害
An acute oral toxicity study showed the median lethal dose of chanoclavine to be >2000 mg/kg, allowing it to be classified as category 5 using the globally harmonized system of classification and labelling of chemicals, and category 6.1E using the New Zealand Hazardous Substances and New Organisms (HSNO) hazard classes .
未来方向
Chanoclavine has potential insecticidal activity, and its possible mammalian toxicity requires further investigation . The steps of ergot alkaloid synthesis leading to the formation of chanoclavine-I are believed to be evolutionarily conserved among the different fungi that produce ergot alkaloids .
属性
IUPAC Name |
(E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHHMCVYMGARBT-HEESEWQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893242 | |
| Record name | Chanoclavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2390-99-0 | |
| Record name | Chanoclavine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chanoclavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chanoclavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHANOCLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X6F73RE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



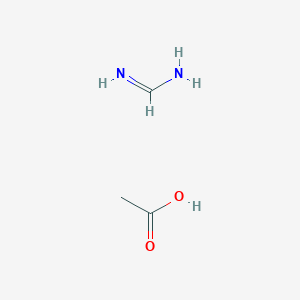
![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)
